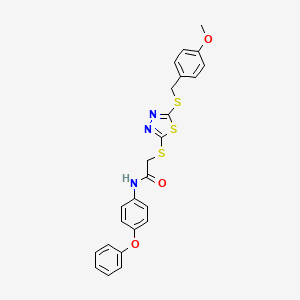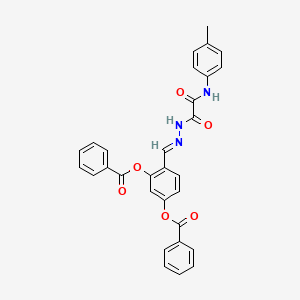
3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a benzylthio group, a bromophenyl group, and a pyridine ring
Preparation Methods
The synthesis of 3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzylthiol and a suitable leaving group.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Coupling with Pyridine: The final step involves coupling the triazole derivative with pyridine through a cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki, Heck, or Sonogashira coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: Triazole derivatives, including this compound, have shown promising activity as antimicrobial, antifungal, and anticancer agents. They are being investigated for their potential use in drug development.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis and chemical research.
Mechanism of Action
The mechanism of action of 3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with a wide range of biological activities.
Fluconazole: A triazole antifungal agent used in the treatment of fungal infections.
Voriconazole: Another triazole antifungal agent with a broader spectrum of activity compared to fluconazole.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other triazole derivatives.
Properties
CAS No. |
477329-80-9 |
|---|---|
Molecular Formula |
C20H15BrN4S |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
3-[5-benzylsulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H15BrN4S/c21-17-8-10-18(11-9-17)25-19(16-7-4-12-22-13-16)23-24-20(25)26-14-15-5-2-1-3-6-15/h1-13H,14H2 |
InChI Key |
AGQVHGPXLGPHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029587.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12029594.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12029604.png)
![4-{[(E)-(2,3-Dichlorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12029608.png)
![3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)-](/img/structure/B12029611.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029619.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-phenylethylidene)propanehydrazide](/img/structure/B12029625.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029628.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029642.png)
![2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12029649.png)

![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12029659.png)
